molecular formula C22H23FN4OS B2840377 N-(3-fluoro-4-methylphenyl)-2-((2-(piperidin-1-yl)quinazolin-4-yl)thio)acetamide CAS No. 1115469-88-9

N-(3-fluoro-4-methylphenyl)-2-((2-(piperidin-1-yl)quinazolin-4-yl)thio)acetamide

Cat. No. B2840377
CAS RN: 1115469-88-9
M. Wt: 410.51
InChI Key: PWHPYMCYSQXKSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluoro-4-methylphenyl)-2-((2-(piperidin-1-yl)quinazolin-4-yl)thio)acetamide is a chemical compound that has been synthesized and studied for its potential pharmaceutical applications. This compound belongs to the class of quinazoline derivatives, which have been shown to possess various pharmacological activities.

Scientific Research Applications

Pharmacokinetics and Drug Metabolism

Metabolic Disposition in Various Species

A study on the metabolic disposition of a related compound, AZD8931, an inhibitor of EGFR, HER2, and HER3 signaling, provided insights into the pharmacokinetics, tissue distribution, metabolism, and excretion in rats, dogs, and humans. The research highlighted that the compound is primarily cleared by metabolism, with significant routes being hydroxylation and O-demethylation in rats and aryl ring oxidation in dogs. Human metabolism involved oxidation and amine or ether cleavage around the piperidine ring, followed by glucuronide or sulphate conjugation (Ballard et al., 2014).

Anti-Cancer Activity

Tyrosine Kinase Inhibitor ZD6474

ZD6474, a tyrosine kinase inhibitor with anti-angiogenic and anti-tumor activity, has undergone studies for its pharmacokinetic profiles in mice, showing promise in cancer treatment. These studies focus on determining dosing schedules that approximate therapeutic levels found in humans, highlighting the compound's potential in addressing cancer through targeted therapy (Zirrolli et al., 2005).

Anti-Tubercular Agents

2,4-Diaminoquinazoline Series as Anti-tubercular Agents

An extensive evaluation of the 2,4-diaminoquinazoline series for its potential as a lead candidate for tuberculosis drug discovery highlighted the significance of the benzylic amine, piperidine, and quinazolin-4-amine segments in influencing potency. A representative compound demonstrated bactericidal activity against both replicating and non-replicating Mycobacterium tuberculosis, showcasing the structural relevance of related compounds in tuberculosis treatment (Odingo et al., 2014).

Motilin Receptor Agonism

Motilin Receptor Agonist GSK962040

N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), a novel small molecule motilin receptor agonist, exhibited potent activity in enhancing the amplitude of neuronal-mediated contractions of isolated gastric antrum tissue. Its promising pharmacokinetic profiles in rat and dog models led to its selection for further development, indicating its potential in gastrointestinal motility disorders (Westaway et al., 2009).

properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-(2-piperidin-1-ylquinazolin-4-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4OS/c1-15-9-10-16(13-18(15)23)24-20(28)14-29-21-17-7-3-4-8-19(17)25-22(26-21)27-11-5-2-6-12-27/h3-4,7-10,13H,2,5-6,11-12,14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWHPYMCYSQXKSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=NC3=CC=CC=C32)N4CCCCC4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluoro-4-methylphenyl)-2-((2-(piperidin-1-yl)quinazolin-4-yl)thio)acetamide

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